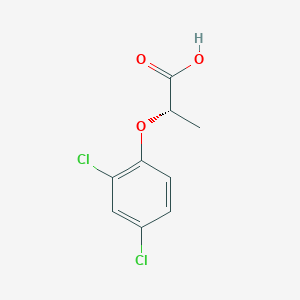

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164838 | |

| Record name | Dichlorprop, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15165-69-2 | |

| Record name | (-)-Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15165-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLORPROP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7O13FFA3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of 2s 2 2,4 Dichlorophenoxy Propanoic Acid

Abiotic Degradation Pathways of (2S)-2-(2,4-Dichlorophenoxy)propanoic Acid

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For this compound, the key abiotic pathways are photolysis, particularly in water, and to a lesser extent, hydrolysis.

Photolysis, or phototransformation, is a significant and rapid degradation pathway for dichlorprop (B359615) in aquatic environments. canada.ca When aqueous solutions of dichlorprop are exposed to light, they exhibit complex photochemical behavior, leading to the formation of numerous photoproducts. nih.gov The process involves the cleavage of the ether bond as a primary photoreaction. nih.gov

Research conducted at low concentrations has identified several main photoproducts resulting from the irradiation of dichlorprop solutions. The presence of a chlorine atom at the 2-position of the phenyl ring has been noted to significantly alter the compound's photochemical behavior compared to similar phenoxy herbicides like mecoprop. nih.gov

| Primary Photoproducts | Other Identified Photoproducts |

|---|---|

| 4-chloropyrocatechol | 2-(4-chloro-2-hydroxyphenoxy)propanoic acid |

| 2-chlorophenol | 2-(3,5-dichloro-2-hydroxyphenyl)propanoic acid |

| 4-chlorophenol | 2,4-dichlorophenyl acetate |

| 2,4-dichlorophenol (B122985) |

Data sourced from Meunier et al., 2002. nih.gov

The acid form of this compound is chemically stable and generally resistant to hydrolysis. nih.gov However, ester formulations of the compound are susceptible to hydrolysis, particularly when warmed with acids or alkalis. nih.gov For the closely related herbicide 2,4-D, hydrolysis of the acid form under typical environmental conditions is considered negligible, while its ester forms are known to hydrolyze rapidly in soil and water to the parent acid. cdc.govresearchgate.net

Biotic Transformation and Biodegradation of this compound

The primary mechanism for the breakdown of this compound in the environment is through the action of microorganisms. This biological degradation is observed in both soil and aquatic ecosystems and often shows enantiomeric selectivity, meaning that one stereoisomer is degraded preferentially over the other.

In soil, the main degradation pathway for dichlorprop is microbial metabolism. agropages.com The process typically involves the cleavage of the side-chain to produce the intermediate metabolite 2,4-dichlorophenol, which is then subject to ring hydroxylation and subsequent ring opening. agropages.com The typical half-life (DT50) for dichlorprop in soil is estimated to be between 21 and 25 days. agropages.com

A key characteristic of this process is its enantioselectivity, which confirms that the degradation is biologically mediated. acs.org In sterilized soils, dissipation is negligible, underscoring the critical role of microorganisms. nih.gov Multiple studies have shown that in soil environments, the (S)-enantiomer is preferentially degraded over the herbicidally active (R)-enantiomer. acs.orgnih.gov This preferential degradation has been attributed to specific microbial populations, such as those from the family Sphingomonadaceae, that favor the S-enantiomer. nih.gov

| Study Soil Type | Half-Life (DT50) of (S)-enantiomer (days) | Half-Life (DT50) of (R)-enantiomer (days) | Reference |

|---|---|---|---|

| Field Plot Soil | 4.4 | 8.7 | Garrison et al., 1996 acs.org |

| Agricultural Soil A (pH 5.5) | 8.22 | 12.93 | Zi-jun et al., 2020 nih.gov |

| Agricultural Soil D (pH 6.8) | 8.06 | 12.38 | Zi-jun et al., 2020 nih.gov |

Biotransformation is also a rapid and important degradation pathway for dichlorprop in aquatic systems. canada.ca Interestingly, the enantioselectivity observed in aquatic environments can differ from that in soil. One study using marine microorganisms found that the R-(+)-enantiomer was exclusively degraded to 2,4-dichlorophenol, while the S-(-)-enantiomer remained unaffected after 21 days. acs.org Similarly, research on the degradation of dichlorprop methyl ester by sediment bacteria showed a preferential degradation of the R-enantiomer over the S-enantiomer. nih.gov This indicates that different microbial communities in aquatic and terrestrial systems may possess enzymes with opposing stereospecificity.

The degradation of dichlorprop is often not accomplished by a single microbial species but by synergistic microbial consortia. nih.govresearchgate.net Research has identified key bacteria responsible for the initial breakdown and other microbes that process the resulting intermediates. nih.gov

Using techniques like DNA stable isotope probing, species from the genera Sphingobium and Sphingopyxis have been identified as key primary degraders of dichlorprop. nih.govnih.gov These bacteria are known to possess specific genes, rdpA and sdpA, which encode enantio-specific dioxygenase enzymes. These enzymes catalyze the initial transformation of the (R)- and (S)-enantiomers, respectively, into 2,4-dichlorophenol. nih.govresearchgate.net

Once 2,4-dichlorophenol is formed, other bacterial genera can metabolize this intermediate, leading to a more complete and enhanced degradation of the original compound. nih.govnih.gov This synergistic cooperation is crucial for the efficient removal of dichlorprop from the environment. nih.gov For example, a consortium containing Sphingobium sp. (to transform (S)-dichlorprop) and Sphingopyxis sp. (to mineralize 2,4-dichlorophenol) was shown to work together to break down the herbicide. researchgate.net

| Microbial Genus | Role in Degradation | Reference |

|---|---|---|

| Sphingobium | Key primary degrader of dichlorprop enantiomers | nih.govnih.gov |

| Sphingopyxis | Key primary degrader and degrader of 2,4-dichlorophenol | nih.govnih.govresearchgate.net |

| Dyella | Synergistic degrader of the intermediate 2,4-dichlorophenol | nih.govnih.gov |

| Sphingomonas | Synergistic degrader of the intermediate 2,4-dichlorophenol | nih.govnih.gov |

| Pseudomonas | Synergistic degrader of the intermediate 2,4-dichlorophenol | nih.govnih.gov |

| Achromobacter | Synergistic degrader of the intermediate 2,4-dichlorophenol | nih.govnih.gov |

| Delftia | Possesses genes for enantiomer degradation (sdpA) | nih.gov |

Enantioselective Biodegradation Processes

The biodegradation of dichlorprop in the environment is an enantioselective process, where microorganisms preferentially degrade one enantiomer over the other. In the case of dichlorprop, the (S)-enantiomer, which is this compound, is often degraded at a faster rate than the (R)-enantiomer. europa.eufz-juelich.de This preferential degradation is primarily driven by the stereospecific enzymes produced by soil microorganisms. europa.eu

Studies have shown that in various agricultural soils, the half-life (DT50) of the (S)-enantiomer is significantly shorter than that of the (R)-enantiomer. For instance, in one study, the DT50 of S-dichlorprop was 8.22 days in one soil type and 8.06 days in another, while the R-dichlorprop was more persistent with DT50 values of 12.93 and 12.38 days in the same soils, respectively. europa.eu This highlights the role of microbial communities in the differential persistence of dichlorprop enantiomers. The enantioselective degradation is so pronounced that in sterilized soils, where microbial activity is absent, negligible dissipation of either enantiomer is observed. europa.eu

Table 1: Enantioselective Biodegradation of Dichlorprop Enantiomers in Different Agricultural Soils

| Soil Type | Enantiomer | Half-life (DT50) in days | Reference |

|---|---|---|---|

| Agricultural Soil A | This compound | 8.22 | europa.eu |

| Agricultural Soil A | (2R)-2-(2,4-Dichlorophenoxy)propanoic acid | 12.93 | europa.eu |

| Agricultural Soil D | This compound | 8.06 | europa.eu |

| Agricultural Soil D | (2R)-2-(2,4-Dichlorophenoxy)propanoic acid | 12.38 | europa.eu |

Environmental Mobility and Distribution of this compound

The movement and partitioning of this compound within and between different environmental compartments such as soil, water, and air are governed by a set of interconnected processes.

The mobility of this compound in the subsurface is significantly influenced by its sorption and desorption behavior in soil and sediment. Sorption, the process of a chemical binding to soil particles, can retard its movement and reduce its availability for transport and degradation. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Dichlorprop generally exhibits low to moderate sorption to soil, which is indicated by its Koc values. The organic matter content of the soil is a primary factor influencing its sorption; soils with higher organic carbon content tend to have a greater capacity to adsorb dichlorprop. nih.gov Soil pH also plays a crucial role, as dichlorprop is an acidic herbicide. At higher pH values, the molecule will be in its anionic form, which is more water-soluble and less likely to adsorb to negatively charged soil particles.

Table 2: Soil Organic Carbon-Water Partitioning Coefficient (Koc) of Dichlorprop in Various Soil Types

| Soil Type | Organic Matter (%) | Koc Value (mL/g) | Reference |

|---|---|---|---|

| Sandy Loam | 1.64 | 43.9 | agropages.com |

| Loam | 1.76 | 50.8 | agropages.com |

| Silty Clay Loam | 2.1 | 42.7 | agropages.com |

| Clay | 1.53 | 46.6 | agropages.com |

Due to its relatively high water solubility and low to moderate sorption in soil, this compound has a significant potential to leach through the soil profile and contaminate groundwater. researchgate.net Leaching is the process by which a substance is transported downwards through the soil by water.

Field lysimeter studies, which are controlled experiments that mimic natural environmental conditions, have provided quantitative data on the leaching of dichlorprop. These studies have shown that the percentage of applied dichlorprop that leaches can vary depending on soil type and the amount of water input. For instance, in one study, the leaching of dichlorprop ranged from 0.02% to 1.8% of the applied amount across different soil types and irrigation treatments. cambridge.org Interestingly, in some structured soils like clay, increased water input can sometimes lead to reduced leaching, a phenomenon attributed to preferential flow paths where water moves rapidly through macropores, bypassing much of the soil matrix. nih.gov

Table 3: Leaching of Dichlorprop in Field Lysimeters Under Different Conditions

| Soil Type | Water Input | Leached Amount (% of Applied) | Reference |

|---|---|---|---|

| Clay | Average | 0.20 (as g a.i. ha⁻¹) | nih.gov |

| Clay | Worst-case (High) | 0.016 (as g a.i. ha⁻¹) | nih.gov |

| Peat | Average | 1.81 (as g a.i. ha⁻¹) | nih.gov |

| Peat | Worst-case (High) | 0.17 (as g a.i. ha⁻¹) | nih.gov |

| Sand | N/A | 0.02 - 1.8 | cambridge.org |

| Loam | N/A | 0.02 - 1.8 | cambridge.org |

This compound can enter surface water bodies such as rivers, streams, and lakes through various pathways, primarily surface runoff and spray drift during application. nhmrc.gov.au Surface runoff occurs when rainfall or irrigation water flows over the soil surface, carrying dissolved or soil-adsorbed pesticides with it.

Monitoring studies have detected the presence of dichlorprop in surface waters, indicating its potential for off-site transport. europa.eunhmrc.gov.au The concentration of dichlorprop in surface water can be variable and is influenced by factors such as the timing and intensity of rainfall events following application, agricultural practices, and the proximity of treated fields to water bodies. While comprehensive data on the specific concentrations of the (2S)-enantiomer in various surface water systems is limited, the detection of dichlorprop in these environments confirms its mobility. The European Environment Agency has reported that between 2013 and 2022, pesticides were detected above their effect thresholds in 9% to 25% of all surface water monitoring sites across Europe. europa.eu

Volatilization is the process by which a substance transforms from a solid or liquid state into a vapor and enters the atmosphere. The potential for a pesticide to volatilize is determined by its vapor pressure and its Henry's Law constant, which describes the partitioning between water and air.

This compound has a very low vapor pressure, suggesting that it is not highly volatile. agropages.com Its Henry's Law constant is also low, indicating a preference to remain in the water phase rather than partitioning to the air. cambridge.org Consequently, significant volatilization from soil or water surfaces is not expected to be a major dissipation pathway for this compound. agropages.com Once in the atmosphere, however, it can exist in both vapor and particulate phases and is subject to degradation by photochemically-produced hydroxyl radicals. agropages.com

Table 4: Physicochemical Properties Related to Volatilization of Dichlorprop-P

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | <1 x 10⁻² mPa (20 °C) | agropages.com |

| Henry's Law Constant | 5.60 x 10⁻⁵ Pa m³ mol⁻¹ (25 °C) | cambridge.org |

Environmental Persistence of this compound

The environmental persistence of a pesticide refers to the length of time it remains in the environment before being broken down. This is often characterized by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate.

This compound is generally considered to be non-persistent in the soil environment. agropages.com As discussed in the biodegradation section, its dissipation is primarily due to microbial degradation, which is an enantioselective process. The half-life of dichlorprop in soil is typically in the range of a few days to a few weeks, depending on soil type, temperature, moisture, and the microbial community present. agropages.com

Table 5: Soil Half-life (DT50) of Dichlorprop

| Soil Condition | Half-life (DT50) in days | Reference |

|---|---|---|

| General Soil Metabolism | 21 - 25 | agropages.com |

Half-life Determination in Diverse Environmental Compartments

The persistence of a chemical in the environment is often expressed in terms of its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. For Dichlorprop-P, this value varies significantly depending on the environmental medium.

In terrestrial environments, Dichlorprop-P is generally considered to be non-persistent. herts.ac.uk The primary mechanism of its degradation in soil is microbial activity. nih.gov Laboratory studies have demonstrated the enantioselective biodegradation of dichlorprop, with the S-enantiomer often degrading at a different rate than the R-enantiomer (Dichlorprop-P). In one study, the half-life of S-dichlorprop was 8.22 days in Soil A and 8.06 days in Soil D, while the more persistent R-dichlorprop (the subject of this article) had half-lives of 12.93 days and 12.38 days in the same soils, respectively. nih.gov

In aquatic systems, Dichlorprop-P is also subject to degradation. The half-life in a water-sediment system has been reported to be approximately 27.16 days. herts.ac.uk The compound is stable to hydrolysis in aqueous solutions with a pH range of 5 to 9. herts.ac.uk However, photodegradation, or the breakdown of the chemical by light, can be a significant dissipation pathway in sunlit surface waters.

The following table summarizes the available half-life data for this compound in different environmental compartments.

| Environmental Compartment | Isomer | Half-life (DT50) in days | Conditions/Soil Type | Source |

|---|---|---|---|---|

| Soil | R-dichlorprop (Dichlorprop-P) | 12.93 | Soil A | nih.gov |

| Soil | R-dichlorprop (Dichlorprop-P) | 12.38 | Soil D (lower organic matter) | nih.gov |

| Soil | S-dichlorprop | 8.22 | Soil A | nih.gov |

| Soil | S-dichlorprop | 8.06 | Soil D (lower organic matter) | nih.gov |

| Water-Sediment System | Dichlorprop-P | 27.16 | Not specified | herts.ac.uk |

| Aqueous Solution (Hydrolysis) | Dichlorprop-P | Stable | pH 5 to 9 | herts.ac.uk |

Factors Influencing Environmental Longevity

Several environmental factors can influence the degradation rate and, consequently, the persistence of this compound. These factors primarily affect the microbial populations responsible for its breakdown and the chemical processes that can lead to its transformation.

Microbial Activity: The primary route of degradation for Dichlorprop-P in soil is through the action of microorganisms. nih.gov The presence of specific microbial populations capable of metabolizing this compound is a key determinant of its half-life. Studies have shown that in sterilized soils, where microbial activity is absent, the dissipation of dichlorprop is negligible, confirming the crucial role of microorganisms. nih.gov The enantioselective degradation observed, where one isomer degrades faster than the other, is also attributed to the specific enzymatic pathways within these soil microbes. nih.gov

Soil Properties: The physical and chemical properties of the soil play a significant role in the environmental fate of Dichlorprop-P.

pH: Soil pH can affect both the bioavailability of the herbicide and the activity of the microbial populations. Research has indicated that the enantioselectivity of dichlorprop degradation is influenced by soil pH. nih.gov

Organic Matter: The organic matter content of the soil can also impact the persistence of Dichlorprop-P. One study demonstrated that dichlorprop dissipated faster in a soil with lower organic matter content. nih.gov This may be due to the increased bioavailability of the herbicide to microorganisms in such soils.

Temperature: Temperature is a critical factor that governs the rate of both microbial metabolism and chemical reactions. Generally, an increase in temperature leads to a faster degradation rate of pesticides in soil, as it stimulates microbial activity. mdpi.comembrapa.br While specific quantitative data on the effect of temperature on the half-life of Dichlorprop-P is limited, the general principle of increased degradation with higher temperatures is expected to apply.

Moisture: Soil moisture content is another important factor influencing microbial activity. Optimal moisture conditions are necessary to support a thriving microbial community, which in turn enhances the biodegradation of herbicides. mdpi.com

Ecotoxicological Impact and Ecological Risk Assessment of 2s 2 2,4 Dichlorophenoxy Propanoic Acid

Ecotoxicity to Aquatic Organisms

The presence of (2S)-2-(2,4-Dichlorophenoxy)propanoic acid and its formulations in aquatic environments, primarily through agricultural runoff and spray drift, necessitates a thorough understanding of its toxicity to aquatic life. canada.ca

Algae, as primary producers in aquatic ecosystems, are crucial indicator species for ecotoxicological assessments. The toxicity of phenoxy herbicides to algae varies significantly among species and is influenced by the specific chemical form of the compound. For instance, the racemate of dichlorprop (B359615) has a reported ErC50 for freshwater green algae of 1100 mg/L. agropages.com Studies on various forms of dichlorprop reveal a range of toxicities. For example, some aryloxyphenoxy-propionate herbicides exhibit low toxicity to green algae, with 72-hour EC50 values exceeding 3 mg/L. mdpi.com

Research into the enantiomers of dichlorprop-methyl, an ester form, has shown clear differences in toxicity. For Chlorella pyrenoidosa, the S-enantiomer was approximately nine times more toxic than the R-enantiomer. tandfonline.com Conversely, for Scenedesmus obliquus, the R-enantiomer demonstrated higher toxicity. tandfonline.com These findings highlight the species-specific sensitivity and the importance of enantioselective analysis in ecotoxicology.

Table 1: Acute Toxicity of Dichlorprop-methyl (2,4-DCPPM) Enantiomers to Algal Species

| Algal Species | Compound | 96-hour EC50 (mg/L) | Reference |

|---|---|---|---|

| Chlorella pyrenoidosa | (S)-2,4-DCPPM | 0.783 | tandfonline.com |

| Chlorella pyrenoidosa | (R)-2,4-DCPPM | 7.310 | tandfonline.com |

| Chlorella pyrenoidosa | Racemic-2,4-DCPPM | 1.058 | tandfonline.com |

| Scenedesmus obliquus | (R)-2,4-DCPPM | 1.300 | tandfonline.com |

| Scenedesmus obliquus | (S)-2,4-DCPPM | 1.377 | tandfonline.com |

| Scenedesmus obliquus | Racemic-2,4-DCPPM | 11.541 | tandfonline.com |

Aquatic invertebrates, such as the water flea Daphnia magna, are standard models for assessing the acute and chronic toxicity of chemical substances in freshwater ecosystems. csuohio.edu Dichlorprop-P is generally considered to have low toxicity to aquatic invertebrates. herts.ac.uk

A 48-hour acute toxicity study on Daphnia magna exposed to Dichlorprop-P 2-ethylhexyl ester (2,4-DP-p EHE) under static renewal conditions showed no treatment-related mortality. regulations.gov The resulting EC50 values were greater than the highest concentrations tested. regulations.gov However, it was noted that the ester rapidly hydrolyzes to Dichlorprop-P acid under the test conditions. regulations.gov Based on these results, the compound is classified as practically non-toxic to Daphnia magna up to the concentrations tested. regulations.gov Another source reports a Lethal Observed Effect Concentration (LOEC) for survival in Daphnia of 100 mg/L for the racemic mixture of dichlorprop. agropages.com

Table 2: Acute Toxicity of Dichlorprop-P Formulations to Daphnia magna

| Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Dichlorprop-P 2-ethylhexyl ester (as total acid equivalents) | 48 hours | EC50 | >0.359 | regulations.gov |

| Dichlorprop (racemic) | Not Specified | LOEC (survival) | 100 | agropages.com |

The toxicity of Dichlorprop-P to fish is generally low to moderate. herts.ac.uk Standard acute toxicity tests, typically over a 96-hour period, are used to determine the concentration that is lethal to 50% of the test population (LC50). For racemic dichlorprop, the 96-hour LC50 for rainbow trout is reported as 521 mg/L, while the 48-hour LC50 for bluegill is 165 mg/L. agropages.com The toxicity can vary depending on the ester form of the compound; for example, the isooctyl ester and butoxyethanol ester have LC50 values of 16 mg/L and 1.1 mg/L for bluegill, respectively. agropages.com A meta-analysis has indicated that fish may exhibit higher mortality rates after exposure to environmental concentrations of 2,4-D, a related herbicide. nih.gov

Table 3: Acute Toxicity of Dichlorprop and its Esters to Fish

| Fish Species | Compound | Exposure Duration | LC50 (mg/L) | Reference |

|---|---|---|---|---|

| Rainbow Trout | Dichlorprop (racemic) | 96 hours | 521 | agropages.com |

| Bluegill | Dichlorprop (racemic) | 48 hours | 165 | agropages.com |

| Bluegill | Dichlorprop isooctyl ester | Not Specified | 16 | agropages.com |

| Bluegill | Dichlorprop butoxyethanol ester | Not Specified | 1.1 | agropages.com |

Increasing evidence indicates that the two enantiomers of chiral pesticides can exhibit significant differences in biological activity and toxicity. rsc.org This enantioselectivity is a critical factor in the environmental risk assessment of this compound.

Studies on aquatic algae have demonstrated pronounced enantioselective toxicity. The relative toxicity of the (R)- and (S)-enantiomers of dichlorprop and its derivatives can be species-dependent. For Chlorella vulgaris, the (S)-enantiomer of dichlorprop was found to be more toxic than the (R)-enantiomer. rsc.orgpsu.edu In contrast, for Scenedesmus obliquus, the (R)-enantiomer was more toxic than the (S)-enantiomer. rsc.orgpsu.edu Research on the methyl ester of dichlorprop (2,4-DCPPM) found that for Chlorella pyrenoidosa, the toxicity was ranked S-enantiomer > Racemic > R-enantiomer, while for Scenedesmus obliquus, the ranking was R-enantiomer > S-enantiomer > Racemic. tandfonline.com This phenomenon suggests that interactions with chiral receptors in different organisms drive these selective effects. rsc.org

Ecotoxicity to Terrestrial Organisms

The impact of herbicides on terrestrial ecosystems, particularly on soil health, is a key area of ecotoxicological research. Soil microorganisms are vital for nutrient cycling and maintaining soil fertility.

Herbicides like Dichlorprop-P can enter the soil environment and affect microbial populations and their functions. Studies on the closely related herbicide 2,4-D show that its application can alter soil microbial community dynamics. mdpi.com Some bacteria are capable of utilizing 2,4-D as a carbon source, while it can be toxic to the growth of other common soil bacteria. mdpi.com

The application of 2,4-D has been observed to influence soil respiration and microbial biomass. researchgate.net Furthermore, research indicates that 2,4-D can inhibit certain soil enzyme activities, such as phosphatase, which is crucial for phosphorus cycling. mdpi.com The impact on nitrogen-cycling bacteria can also be complex, with inhibitory effects on some nitrifiers and stimulatory effects on others. mdpi.com The degradation of 2,4-D in soil is primarily driven by enzymatic processes carried out by microorganisms. nih.gov However, the herbicide has the potential to negatively influence the soil microbial community, though the addition of organic matter may help restore microbial competence. researchgate.net

Impact on Non-target Terrestrial Plants

This compound, also known as Dichlorprop-P, functions as a synthetic auxin, mimicking natural plant growth hormones. This mode of action leads to uncontrolled and disorganized cell division and growth in susceptible broadleaf plants, ultimately damaging vascular tissue and causing plant death.

Recent research has elucidated a more specific mechanism of phytotoxicity induced by the (R)-enantiomer (the IUPAC preferred name for the active form is (2R)-2-(2,4-dichlorophenoxy)propanoic acid, though it is often referred to as the S-enantiomer in older literature). Studies on the model plant Arabidopsis thaliana have shown that (R)-Dichlorprop triggers a process resembling ferroptosis, an iron-dependent form of programmed cell death. This process involves the significant accumulation of reactive oxygen species (ROS) and iron, leading to lipid peroxidation and the disruption of cell membrane integrity. This insight provides a deeper understanding of the herbicide's phytotoxic effects at a molecular level.

Given its herbicidal nature, there is a risk of damage to non-target terrestrial plants through mechanisms like spray drift. Regulatory assessments have concluded that the risk to non-target plants can be low if appropriate risk mitigation measures are implemented. These measures often include the establishment of no-spray buffer zones around sensitive habitats. For example, a 5-meter buffer zone or the use of spray drift reduction technologies may be required to protect adjacent non-target plant communities.

Toxicity to Terrestrial Invertebrates (e.g., Earthworms, Pollinators)

The impact of this compound on terrestrial invertebrates is a key component of its ecological risk profile. Data indicates that it is generally less toxic to certain invertebrates compared to other pesticides.

Information regarding the specific toxicity of Dichlorprop-P to pollinators like bees is limited, but general assessments categorize its toxicity to bees as low.

| Organism Group | Toxicity Level | Notes |

|---|---|---|

| Earthworms | Moderate Acute Toxicity | Risk is considered moderate. Data for the related 2,4-D shows potential for developmental and reproductive effects. |

| Bees | Low Toxicity | Considered to pose a low risk to pollinators. |

Enantioselective Ecotoxicological Effects in Terrestrial Environments

As a chiral compound, the two enantiomers of Dichlorprop—(2S)- and (2R)-2-(2,4-Dichlorophenoxy)propanoic acid—can exhibit different biological activities and environmental behaviors. The herbicidal activity is almost exclusively associated with the (R)-enantiomer (Dichlorprop-P).

The degradation of Dichlorprop in soil is an enantioselective process, primarily driven by soil microorganisms. nih.govtandfonline.com Studies have shown that the degradation rates of the two enantiomers can differ significantly depending on soil properties like pH and organic matter content. nih.gov In some agricultural soils, the non-herbicidal (S)-enantiomer is degraded preferentially over the active (R)-enantiomer. nih.govtandfonline.com For instance, one study found the half-life (DT50) of S-Dichlorprop to be around 8 days, while the more persistent R-Dichlorprop had a half-life of approximately 12-13 days in the same soils. nih.govtandfonline.com

Furthermore, a process called enantiomerization, the conversion of one enantiomer into the other, has been observed for Dichlorprop in soils. nih.govresearchgate.net This conversion can proceed in both directions (R to S and S to R) and is influenced by soil type. nih.govresearchgate.net In some soils, the conversion favors the formation of the herbicidally active (R)-enantiomer, while in others, it favors the inversion of the (R)-form into the (S)-form. nih.govresearchgate.net This highlights the complexity of predicting the environmental persistence and activity of the herbicide. The presence and abundance of specific bacterial genes, such as sdpA, have been linked to the enantioselective degradation process. nih.gov

| Enantiomer | Soil Type A (Higher OM) | Soil Type D (Lower OM) |

|---|---|---|

| (S)-Dichlorprop | 8.22 days | 8.06 days |

| (R)-Dichlorprop | 12.93 days | 12.38 days |

Data from a laboratory study showing the preferential degradation of the S-enantiomer. nih.govtandfonline.com

Bioavailability and Bioaccumulation Potential of this compound

Bioaccumulation in Aquatic Food Webs

Bioaccumulation refers to the net uptake of a chemical by an organism from all possible environmental sources, including water, sediment, and food. epa.gov It is often quantified by the Bioaccumulation Factor (BAF) or the Bioconcentration Factor (BCF), which measures uptake from water only. epa.govwikipedia.orgresearchgate.net A BCF or BAF value greater than 1 indicates the chemical's concentration is higher in the organism than in the surrounding environment. epa.gov Regulatory frameworks often use thresholds (e.g., BCF > 1000 or > 2000) to classify a substance as bioaccumulative. wikipedia.orgresearchgate.net

This compound is not expected to bioaccumulate in aquatic organisms. This low potential for bioaccumulation is attributed to its chemical properties, including moderate water solubility and a relatively short persistence in soil and water, which limits the long-term exposure required for significant accumulation in tissues.

Bioavailability in Terrestrial Ecosystems

Bioavailability in terrestrial ecosystems refers to the fraction of the chemical in the soil that is available for uptake by plants and soil organisms. The bioavailability of Dichlorprop-P is intrinsically linked to its environmental fate, particularly its persistence and mobility in soil.

Studies have shown that Dichlorprop is considered non-persistent, with typical degradation half-lives in aerobic soil being around 10 days. tandfonline.com However, as noted in section 3.2.4, this is an enantioselective process, with the active (R)-enantiomer often persisting longer than the (S)-enantiomer. nih.govnih.gov The half-life for racemic Dichlorprop in various soils has been measured in the range of 10.5 to 19.8 days. nih.govresearchgate.net This degradation is primarily a microbial process, meaning soil health, microbial community composition, and environmental conditions like temperature and moisture significantly influence how long the herbicide remains bioavailable. nih.govtandfonline.com The high mobility of Dichlorprop in soil also affects its bioavailability, as it can be transported through the soil profile. tandfonline.com

Advanced Ecological Risk Assessment Methodologies for this compound

Standard ecological risk assessment (ERA) for pesticides involves a tiered process that integrates exposure and effects data to characterize risk to non-target species. acs.orgepa.gov This framework includes problem formulation, analysis of exposure and effects, and risk characterization. acs.org

Advanced approaches therefore include:

Enantiomer-Specific Data: Developing data on the toxicity and degradation of individual enantiomers, rather than just the racemic mixture. nih.gov

Modeling Enantiomerization: Incorporating the potential for enantiomerization in environmental fate models to accurately predict the concentration of the more active or persistent enantiomer over time.

Refined Exposure Scenarios: Using sophisticated models to predict environmental concentrations in soil, water, and air, considering factors like application methods, environmental conditions, and soil properties that influence enantioselective degradation. acs.orgblm.gov

Probabilistic Risk Assessment: Employing methods like Species Sensitivity Distributions (SSDs) to assess the potential impact on a community of non-target organisms, rather than relying on data from a few tested species. umweltbundesamt.de

Regulatory bodies like the European Food Safety Authority (EFSA) conduct detailed peer reviews of risk assessments for pesticides like Dichlorprop-P. These reviews represent a comprehensive, advanced assessment, evaluating all available data on toxicology, environmental fate, and ecotoxicology to determine the potential risks and identify areas where more information is needed.

Exposure Assessment Modeling and Monitoring

Exposure assessment is the process of estimating the concentration of a chemical in various environmental compartments and the potential for organisms to come into contact with it. This involves understanding the compound's environmental fate and transport, which describes how it moves and what it transforms into in the environment. cdc.gov

This compound, hereafter referred to as dichlorprop-P, is characterized as being non-persistent in the terrestrial environment, with biotransformation in soil being its primary route of transformation. canada.ca It is moderately soluble in water and considered to be quite mobile, creating a potential for it to leach into groundwater and be transported to surface water bodies through runoff and spray drift from treated fields. herts.ac.ukcanada.caresearchgate.net Monitoring studies in Europe have detected dichlorprop in surface and groundwater, with concentrations occasionally exceeding established quality standards. researchgate.neteuropa.eu For instance, between 2007 and 2017, monitoring of European surface waters showed that herbicides led to exceedances in 5-15% of stations, while groundwater exceedances were around 7%. europa.eu

The potential for groundwater contamination is a key consideration. However, modeling based on various geoclimatic scenarios suggests that the risk of exposure above the parametric drinking water limit of 0.1 μg/L is low for dichlorprop-P and its main soil metabolites, 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4-dichloroanisole. nih.gov In aquatic systems, dichlorprop-P undergoes rapid transformation through phototransformation and biotransformation. canada.ca Despite this, its entry into aquatic environments remains a significant exposure pathway for non-target organisms. canada.ca The highest environmental concentrations are typically found in soil, air, and surface water near treated agricultural fields. nih.gov

Fate and transport evaluations are used to predict the movement of contaminants and help determine if exposure could occur beyond the immediate area of application. cdc.gov These models consider the physical and chemical properties of the substance along with site-specific environmental conditions to estimate environmental concentrations (EECs), which are then used in the risk assessment process. epa.gov

Hazard Characterization and Dose-Response Relationships

Hazard characterization involves determining the inherent toxicity of a substance to a range of non-target organisms. This is typically achieved through laboratory-based ecotoxicity studies that establish dose-response relationships, linking the level of exposure to the magnitude of the toxic effect. cmmcp.orgfiveable.me

The ecotoxicological profile of dichlorprop-P indicates varying sensitivity across different species. Aquatic plants have been shown to be particularly sensitive, with toxicity endpoints several orders of magnitude lower than for other aquatic organisms. nih.gov Studies on the freshwater green algae Chlorella vulgaris and Scenedesmus obliquus have revealed enantioselective toxicity. This compound was found to be more toxic to Chlorella vulgaris than its (R)-enantiomer, while the opposite was true for Scenedesmus obliquus. rsc.orgpsu.edu This highlights the importance of assessing the specific isomers of chiral pesticides.

For other organisms, the risk is generally considered low to moderate. Dichlorprop-P is moderately toxic to birds and mammals. herts.ac.uk It is less toxic to fish, aquatic invertebrates, bees, and earthworms. herts.ac.uk A peer review by the European Food Safety Authority (EFSA) concluded a low risk to birds and mammals for representative uses. nih.gov Similarly, a low risk was determined for non-target arthropods, earthworms, and soil microorganisms based on available data. nih.gov However, the metabolite 2,4-DCP was assessed as posing a high risk to collembolans (springtails) in certain use scenarios. nih.gov The toxicity of metabolites is a critical consideration, as some studies on the related compound 2,4-D have shown its metabolite, 2,4-DCP, to be more toxic than the parent compound to certain organisms. acs.org

The tables below summarize key toxicity endpoints for dichlorprop-P and its related compounds from various studies.

Table 1: Acute and Chronic Ecotoxicity Data for Dichlorprop-P

| Organism Group | Species | Endpoint | Value (mg/kg bw/day) | Source |

|---|---|---|---|---|

| Mammals | Mouse | NOEL (18-month) | 6 | nhmrc.gov.au |

| Mammals | Rat | NOEL (Reproductive) | 8.3 | nih.gov |

| Mammals | Rat | NOEL (Developmental) | 20 | nhmrc.gov.au |

NOEL: No-Observed-Effect Level

Table 2: Aquatic Ecotoxicity of Dichlorprop-P and Related Compounds

| Organism Group | Compound | Endpoint | Value (µg/L) | Note |

|---|---|---|---|---|

| Aquatic Organisms | 2,4-D | 4-day Average | 240 | Chronic Aquatic Life Value |

Data for the related compound 2,4-D. Values are Tier II Aquatic Life Values, indicating concentrations that should not be exceeded more than once every three years on average. epa.gov

Risk Characterization and Uncertainty Analysis in Environmental Matrices

Risk characterization integrates the findings from exposure and hazard assessments to conclude the likelihood of adverse ecological effects. blm.gov This is often expressed as a risk quotient (RQ), which compares the Predicted Environmental Concentration (PEC) or Estimated Environmental Concentration (EEC) with a relevant toxicity endpoint, such as the No-Observed-Effect Concentration (NOEC) or EC50. epa.gov

For dichlorprop-P, risk assessments conducted by regulatory bodies have concluded a low risk for many non-target organisms under specified conditions of use. canada.canih.gov For example, the risk to birds, mammals, non-target arthropods, earthworms, and soil macro- and microorganisms has been assessed as low for representative uses on cereals and grasslands. nih.gov The risk to freshwater and marine aquatic invertebrates, fish, and amphibians is also not expected to be significant on an acute or chronic basis. canada.ca

However, these assessments also identify areas of concern and data gaps, which constitute the uncertainty in the risk assessment. nih.gov Uncertainty is an inherent part of the risk assessment process and can arise from various sources, including measurement errors, natural variability, and the extrapolation of laboratory findings to complex field conditions. core.ac.ukifremer.fr

Key areas of uncertainty and identified data gaps for dichlorprop-P include:

Risk to Aquatic Organisms: While risks from the parent compound are often low, the risk posed by metabolites like 2,4-DCP requires further assessment. nih.gov A risk to freshwater algae and vascular plants was identified from exposure via runoff and spray drift, which can be mitigated by measures such as spray buffer zones. canada.ca

Risk to Soil Organisms: A high risk was identified for collembolans from the metabolite 2,4-DCP in specific use scenarios, indicating a data gap in understanding the impact on this group of soil organisms. nih.gov

Risk to Bees: While the risk was low in some scenarios, data gaps were identified regarding the risk from weed scenarios in spring cereals and the potential occurrence of metabolites in pollen and nectar. nih.gov

Mechanism of Action and Biological Effects of 2s 2 2,4 Dichlorophenoxy Propanoic Acid

Molecular and Cellular Mechanisms in Target Organisms (e.g., Plants)

The herbicidal activity of Dichlorprop-P is rooted in its ability to interfere with fundamental molecular and cellular processes essential for plant life. By mimicking a natural plant hormone, it initiates a cascade of events that overwhelm the plant's regulatory systems.

Dichlorprop-P is classified as a synthetic auxin, a group of plant growth regulators that structurally resemble the natural plant hormone indole-3-acetic acid (IAA). mt.govpressbooks.pubunl.edu This structural similarity allows it to co-opt the plant's natural auxin signaling pathways. canada.ca At herbicidal concentrations, Dichlorprop-P induces a state of uncontrolled and unsustainable growth. mt.govwikipedia.org The compound is thought to increase cell wall plasticity, stimulate protein biosynthesis, and elevate the production of ethylene (B1197577). wikipedia.org This abnormal surge in cellular processes leads to excessive and disorganized cell division and growth, ultimately damaging the plant's vascular tissue and leading to death. herts.ac.ukwikipedia.org Unlike natural auxins, which are tightly regulated by the plant, synthetic auxins like Dichlorprop-P persist in tissues, leading to a continuous and fatal stimulation of growth processes. researchgate.net

Exposure to Dichlorprop-P and similar auxin-mimicking herbicides triggers significant changes in gene expression and the protein composition of plant cells. Studies on the related compound 2,4-D have shown rapid alterations in the expression of early auxin-responsive genes, including Auxin/Indole-3-Acetic Acid (Aux/IAA) repressors and Auxin Response Factors (ARFs), which are crucial components of the auxin signaling pathway. mdpi.comfrontiersin.org For instance, in red clover, 2,4-D treatment led to the overexpression of numerous auxin-responsive genes, with the effect diminishing over time as the plant attempts to recover. mdpi.com

Proteomic analyses have further elucidated the cellular response, revealing changes in proteins involved in various metabolic and stress-related pathways. In organisms exposed to 2,4-D, researchers have observed increased levels of antioxidant enzymes and heat shock proteins, indicating a general stress response. nih.gov Additionally, there are notable changes in enzymes related to amino acid biosynthesis, carbohydrate metabolism, and protein degradation. nih.gov These shifts in the proteome reflect the plant's widespread metabolic disarray as it struggles to cope with the hormonal imbalance induced by the herbicide.

Table 1: Examples of Gene and Protein Classes Affected by Auxin-Mimicking Herbicides This table is a representative summary based on studies of 2,4-D, a closely related synthetic auxin.

| Category Affected | Specific Examples | Observed Response | Reference |

| Auxin Signaling | Aux/IAA repressors, Auxin Response Factors (ARFs) | Rapid upregulation | mdpi.com, frontiersin.org |

| Stress Response | Heat Shock Proteins (Hsp12p, Ssb2p), Antioxidant Enzymes (Ahp1p) | Increased abundance | nih.gov |

| Hormone Biosynthesis | Genes for ethylene and abscisic acid (ABA) biosynthesis | Upregulation | mdpi.com, frontiersin.org |

| Metabolism | Amino acid biosynthetic enzymes, Carbohydrate metabolism enzymes | Increased expression | nih.gov |

| Herbicide Metabolism | Cytochrome P450, Glutathione (B108866) S-transferase (GST) | Upregulation in tolerant species | nih.gov, frontiersin.org |

The auxin mimicry of Dichlorprop-P disrupts multiple cellular signaling pathways. The primary disruption occurs within the auxin signaling cascade itself. This pathway normally involves the perception of auxin by receptor proteins like TRANSPORT INHIBITOR RESPONSE 1 (TIR1), leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARFs. frontiersin.org By overwhelming this system, Dichlorprop-P causes a sustained, unregulated activation of these genes. frontiersin.org

Recent research has also pointed to other mechanisms of toxicity. One study demonstrated that (R)-dichlorprop can trigger a ferroptosis-like death in plants. nih.gov This process is characterized by the iron-dependent accumulation of reactive oxygen species (ROS), leading to lipid peroxidation and ultimately compromising the integrity of cell membranes. nih.gov The treatment resulted in the depletion of key antioxidants like glutathione and ascorbic acid, indicating severe oxidative stress. nih.gov Furthermore, metabolic detoxification pathways are also impacted. In tolerant plants, enzymes such as cytochrome P450 monooxygenases and glycosyltransferases are key to metabolizing the herbicide into non-toxic forms, a process that is less efficient in susceptible species. nih.gov

Physiological and Morphological Responses of Organisms to (2S)-2-(2,4-Dichlorophenoxy)propanoic Acid

The molecular and cellular disruptions caused by Dichlorprop-P manifest as distinct and often severe physiological and morphological abnormalities in susceptible plants.

The most visible symptoms of Dichlorprop-P exposure are related to abnormal growth. illinois.edu Susceptible broadleaf plants exhibit epinasty (downward bending of leaves), stem and petiole twisting, leaf cupping and crinkling, and general stunting. pressbooks.pubillinois.edu The uncontrolled cell division and elongation lead to brittleness in the stems and malformed leaves and stems, which ultimately results in the death of the plant. herts.ac.ukpressbooks.pub

The effect on development can be dose-dependent. In a study on the in vitro rooting of poplar, different concentrations of Dichlorprop (B359615) (DCP) and its derivatives had varied effects on root and callus formation. While low concentrations of a related compound stimulated adventitious root development, higher concentrations of DCP were shown to inhibit root elongation and induce callus formation, demonstrating the compound's potent and concentration-dependent regulatory effects. nih.gov

Table 2: Effect of Dichlorprop (DCP) and a Derivative (C77) on Poplar Root Development Data adapted from a study on in vitro rooting of poplar after 25 days of exposure. nih.gov

| Compound | Concentration (µM) | Adventitious Root Length (cm) | Callus Formation |

| Control | 0 | 2.50 | None |

| DCP | 0.1 | 1.85 | Minimal |

| DCP | 1 | 0.80 | Moderate |

| DCP | 10 | 0.25 | Extensive |

| C77 | 0.1 | 2.60 | None |

| C77 | 1 | 2.10 | Minimal |

| C77 | 10 | 1.03 | Observed |

The hormonal disruption caused by synthetic auxins can also extend to the reproductive processes of plants. While specific research focusing solely on the reproductive impact of Dichlorprop-P is limited, studies on various herbicides have shown significant negative effects on flowering. nih.govresearchgate.net Herbicide exposure can lead to a reduction in the number of flowers produced and a delay in the timing of flowering. nih.gov These effects have critical implications for the plant's reproductive success, potentially leading to reduced seed production. researchgate.net In some cases, the application of herbicides, even at low doses simulating spray drift, can result in simultaneous delays to peak flowering and reductions in total flower production, which could negatively impact wild floral communities. nih.gov

Enantioselective Biological Activity and Efficacy of this compound

This compound is one of two stereoisomers of the chiral herbicide known as dichlorprop. Chirality plays a crucial role in the biological activity of this compound, with its enantiomers exhibiting significantly different effects within biological systems. This enantioselectivity is a key determinant of its herbicidal efficacy and its interaction with cellular components.

Differential Efficacy of Stereoisomers in Biological Systems

The two enantiomers of dichlorprop, this compound (S-dichlorprop) and (2R)-2-(2,4-Dichlorophenoxy)propanoic acid (R-dichlorprop), are not biologically equivalent. The herbicidal activity is almost exclusively associated with the R-enantiomer, also known as dichlorprop-P. wikipedia.orglookchem.comchemicalbook.comapvma.gov.au This isomer acts as a synthetic auxin, a type of plant growth regulator. nih.govontosight.aimt.gov It mimics natural auxins, leading to uncontrolled and abnormal cell division and growth in susceptible broadleaf weeds, which ultimately damages vascular tissue and causes plant death. wikipedia.orgwikipedia.org

In contrast, the (S)-enantiomer demonstrates significantly lower herbicidal activity. researchgate.net While the R-isomer is the potent herbicidal agent, the S-isomer is often considered inactive or non-herbicidal in comparison. wikipedia.orgresearchgate.net This difference in efficacy led to a shift in the manufacturing of dichlorprop-based herbicides. Initially marketed as a racemic mixture containing equal parts of both the R- and S-isomers, modern formulations predominantly contain only the active R-isomer, dichlorprop-P, to maximize efficacy and reduce the environmental load of the less active compound. wikipedia.org

Recent research into the mechanism of action for the active R-isomer suggests it may also trigger a process similar to ferroptosis in plants. acs.org This process involves the iron-dependent accumulation of reactive oxygen species (ROS), leading to lipid peroxidation and eventual cell death. acs.org

Stereoselective Interactions with Biological Receptors and Enzymes

The differential activity of dichlorprop stereoisomers stems from their stereoselective interactions with biological molecules, such as receptors and enzymes. For a molecule to initiate a biological response, it must bind to a specific receptor or enzyme active site, much like a key fits into a lock. Due to their different three-dimensional arrangements, the (S) and (R) enantiomers of dichlorprop interact differently with these chiral biological structures.

A clear example of this stereoselectivity is observed in the microbial degradation of dichlorprop. The bacterium Sphingomonas herbicidovorans MH can degrade both enantiomers, but it does so in a highly enantioselective manner, preferentially degrading the (S)-enantiomer over the herbicidally active (R)-enantiomer. nih.govnih.gov

Further research has revealed that this selectivity begins at the cellular uptake stage. S. herbicidovorans MH possesses separate, inducible, and carrier-mediated transport systems for each enantiomer. nih.gov These transport systems are highly specific: the uptake of (R)-dichlorprop is competitively inhibited by the (R)-enantiomer of the related herbicide mecoprop, but not by the (S)-enantiomers of either dichlorprop or mecoprop. nih.govnih.gov Conversely, the transport system for (S)-dichlorprop is inhibited by (S)-mecoprop but not by the R-enantiomers. nih.govnih.gov This demonstrates a sophisticated molecular recognition capability by the bacterial enzymes (transport proteins) that distinguishes between the two stereoisomers.

The kinetics of these distinct transport systems have been quantified, highlighting the stereoselective interaction at an enzymatic level.

| Compound | Apparent Affinity Constant (Kt) (μM) | Maximal Velocity (Vmax) (nmol min-1 mg of protein-1) |

|---|---|---|

| (R)-dichlorprop | 108 ± 21 | 19 ± 2 |

| (S)-dichlorprop | 93 ± 19 | 10 ± 1 |

These findings provide strong evidence that the differential biological effects of dichlorprop's enantiomers are founded on stereoselective interactions at the molecular level, from cellular uptake to enzymatic degradation and receptor binding in target plants.

Metabolism of 2s 2 2,4 Dichlorophenoxy Propanoic Acid in Biological Systems

Plant Metabolism and Detoxification Pathways

Plants metabolize herbicides through a well-established three-phase detoxification system. mdpi.comucanr.edu Phase I involves the chemical modification of the herbicide, typically through oxidation, to introduce functional groups. Phase II consists of conjugating the modified herbicide or its metabolite to endogenous molecules like sugars or amino acids, which increases water solubility and reduces phytotoxicity. ucanr.edu In Phase III, these conjugates are transported and sequestered in cellular compartments, such as the vacuole, or integrated into insoluble residues. ucanr.edu While specific studies on the metabolism of the (S)-enantiomer of dichlorprop (B359615) are limited, the pathways can be inferred from research on the closely related phenoxyacetic acid herbicides, such as 2,4-D. nih.govnih.gov

Conjugation Reactions (e.g., Glucosylation)

Conjugation is a primary detoxification mechanism for phenoxy herbicides in plants. Following initial modification or directly, the carboxyl group or a hydroxyl group on the molecule can be linked to a sugar molecule, most commonly glucose. This process, known as glucosylation, renders the compound more polar and less biologically active.

For the related herbicide 2,4-D, a significant metabolic route in various plants involves conjugation. nih.gov In transgenic cotton engineered to be 2,4-D tolerant, the primary metabolite 2,4-dichlorophenol (B122985) (DCP) is rapidly converted into glucose conjugates. regulations.gov The principal terminal metabolites identified were DCP-glucose and its further derivative, DCP-(6-O-malonyl)-glucoside. regulations.gov Similarly, in cereals, a major metabolite of 2,4-D is 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose, an ester conjugate. nih.gov It is highly probable that (2S)-2-(2,4-Dichlorophenoxy)propanoic acid undergoes similar conjugation reactions in plants, forming glucose esters via its carboxylic acid group or, following hydroxylation, forming glycosides.

Oxidative Biotransformations (e.g., Hydroxylation)

Phase I of herbicide metabolism frequently involves oxidation reactions catalyzed by cytochrome P450 monooxygenases. mdpi.com These enzymes introduce hydroxyl (-OH) groups onto the herbicide molecule, a process known as hydroxylation. lsuagcenter.com This modification increases the molecule's reactivity, preparing it for Phase II conjugation reactions. unl.edu

Studies on the phenoxy herbicide diclofop (B164953) in wheat have demonstrated that cytochrome P-450-dependent enzymes catalyze aryl hydroxylation, adding -OH groups to the aromatic ring. researchgate.net Wheat microsomes have also been shown to metabolize 2,4-D. researchgate.net For dichlorprop, this would likely involve hydroxylation of the 2,4-dichlorophenyl ring. The resulting hydroxylated dichlorprop could then be rapidly conjugated with glucose. In bean and soybean plants, major metabolites of 2,4-D are 4-O-β-D-glucosides of hydroxylated forms, specifically 4-hydroxy-2,5-dichloro- and 4-hydroxy-2,3-dichloro-phenoxy-acetic acids. nih.gov

Microbial Metabolism and Catabolic Pathways

Microorganisms in soil and water are pivotal in the environmental degradation of dichlorprop. They possess diverse catabolic pathways capable of breaking down the herbicide, often utilizing it as a source of carbon and energy. This degradation is an essential process for the bioremediation of contaminated sites.

Enzymatic Degradation by Microbial Enzymes

The microbial breakdown of dichlorprop is initiated by specific enzymes that cleave the ether bond connecting the aliphatic side chain to the aromatic ring. The degradation is stereospecific, with different enzymes acting on the (R)- and (S)-enantiomers.

For this compound, the key enzyme is SdpA, an (S)-dichlorprop/α-ketoglutarate-dependent dioxygenase. This enzyme catalyzes the initial conversion of the (S)-enantiomer. The corresponding enzyme for the (R)-enantiomer is RdpA. The presence of genes encoding these enzymes, such as sdpA and rdpA, has been identified in various soil bacteria, including species of Sphingobium and Delftia. The initial enzymatic attack transforms (S)-dichlorprop into 2,4-dichlorophenol and pyruvate.

| Microorganism | Key Enzyme(s) | Action on (2S)-Dichlorprop |

| Sphingomonas herbicidovorans MH | SdpA ((S)-enantiomer specific dioxygenase) | Cleavage of the ether linkage |

| Sphingobium sp. | SdpA | Initial degradation of the (S)-enantiomer |

| Delftia acidovorans MC1 | SdpA | Catalyzes the initial degradation step |

Microbial Metabolic Intermediates and Products

The catabolic pathway for dichlorprop proceeds in a stepwise manner following the initial enzymatic cleavage. The first major intermediate formed from both enantiomers is 2,4-dichlorophenol (DCP).

From DCP, the pathway generally follows the well-characterized route for chlorophenol degradation. The subsequent steps are:

Hydroxylation: 2,4-dichlorophenol is hydroxylated by a DCP hydroxylase to form 3,5-dichlorocatechol (B76880).

Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is opened by a chlorocatechol 1,2-dioxygenase.

Further Degradation: The resulting intermediates are further processed through a series of enzymatic reactions, eventually leading to compounds that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, resulting in complete mineralization to carbon dioxide and water.

| Step | Precursor | Enzyme Class | Product(s) |

| 1 | This compound | (S)-specific dioxygenase (SdpA) | 2,4-Dichlorophenol + Pyruvate |

| 2 | 2,4-Dichlorophenol | Hydroxylase | 3,5-Dichlorocatechol |

| 3 | 3,5-Dichlorocatechol | Dioxygenase | Ring cleavage products |

| 4 | Downstream intermediates | Various | TCA cycle intermediates, CO₂, H₂O |

Enantioselective Metabolism in Biological Systems

A defining feature of the biological metabolism of dichlorprop is its enantioselectivity. Most biological systems, particularly microorganisms, show a preference for metabolizing one enantiomer over the other. This stereoselectivity has significant environmental implications, as it can lead to an enrichment of the more persistent enantiomer in soil and water.

The bacterium Sphingomonas herbicidovorans MH, for example, demonstrates a clear preferential degradation of the (S)-enantiomer of dichlorprop over the (R)-enantiomer. When exposed to a racemic mixture, the (S)-form is depleted from the culture medium much more rapidly. This selectivity is attributed to two main factors:

Enantioselective Enzymes: The presence of stereospecific enzymes, SdpA and RdpA, which act preferentially on the (S)- and (R)-enantiomers, respectively.

Enantioselective Uptake: Evidence suggests that S. herbicidovorans possesses distinct, inducible transport systems for the uptake of each enantiomer into the cell.

In contrast to the microbial preference for the (S)-enantiomer in some species, the herbicidal activity in plants is almost exclusively associated with the (R)-enantiomer, which acts as a synthetic auxin. wikipedia.org Studies in Arabidopsis thaliana have shown that the (R)- and (S)-enantiomers elicit different metabolic responses and have different effects on plant growth. nih.gov The (R)-enantiomer caused a significant decrease in fresh weight and greater disturbance to leaf morphology, whereas the (S)-enantiomer treatment resulted in a slight increase in fresh weight. nih.gov This highlights that enantioselectivity is a fundamental aspect of the interaction between dichlorprop and biological systems at all levels.

| Biological System | Enantiomer Preference | Basis of Selectivity | Reference |

| Sphingomonas herbicidovorans MH | (S)-enantiomer degraded faster | Enantioselective enzymes (SdpA) and uptake systems | nih.gov |

| Soil Microcosms | Variable, but often (S)-enantiomer | Presence of microorganisms with specific enzymes like SdpA | researchgate.net |

| Arabidopsis thaliana (Phytotoxicity) | (R)-enantiomer is more active/toxic | Target site binding (auxin activity) | nih.gov |

Advanced Analytical Methodologies for 2s 2 2,4 Dichlorophenoxy Propanoic Acid

Enantiomeric Separation and Quantification Techniques

The separation of the enantiomers of dichlorprop (B359615) is a critical step in its analysis. Several chromatographic and electrophoretic techniques have been developed to achieve this, primarily relying on the use of chiral selectors that interact differently with the (R)- and (S)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of dichlorprop. This method utilizes a chiral stationary phase (CSP) that creates a chiral environment, leading to differential retention of the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of dichlorprop enantiomers. For instance, a Chiralcel OD-H column, which has a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, has been successfully employed. ct-k.comchiraltech.com The separation is typically achieved using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as 2-propanol or ethanol), often with the addition of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. ct-k.com

Cyclodextrin-based CSPs also offer excellent enantioselectivity for dichlorprop. These stationary phases utilize cyclodextrins, which are cyclic oligosaccharides with a chiral cavity, to form transient diastereomeric inclusion complexes with the enantiomers. The differing stability of these complexes results in their separation. Permethylated α-cyclodextrin columns have been used effectively for this purpose. nih.govresearchgate.net

The choice of mobile phase is critical in optimizing the separation. In addition to normal-phase chromatography, reversed-phase conditions using aqueous-organic mobile phases can also be employed with certain cyclodextrin-based columns. The elution order of the enantiomers can sometimes be reversed by changing the mobile phase composition or the type of CSP used.

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Observations | Reference |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | n-Hexane/2-Propanol with Trifluoroacetic Acid (TFA) | UV | Good resolution of enantiomers. Acidic modifier improves peak shape. | ct-k.comchiraltech.com |

| Permethylated α-cyclodextrin | Isocratic conditions | Tandem Mass Spectrometry (MS/MS) | Achieved baseline separation of R- and S-dichlorprop with a resolution of 1.9. | nih.govresearchgate.net |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another highly effective method for the enantiomeric separation of dichlorprop. Due to the low volatility of the acidic herbicide, a derivatization step is typically required prior to GC analysis. The most common approach is the conversion of the carboxylic acid group to a more volatile ester, such as a methyl ester, often using diazomethane.

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. Modified β-cyclodextrins, such as permethylated or acetylated β-cyclodextrin, are frequently used. The temperature program of the GC oven plays a crucial role in optimizing the separation, with lower temperatures generally leading to better resolution but longer analysis times.

For example, the methyl esters of dichlorprop have been successfully separated on a Chiraldex B-PH column (a permethylated β-cyclodextrin phase) at a column temperature of 125°C. sigmaaldrich.com Another study reported the separation of pentafluorobenzyl (PFB) esters of dichlorprop on a glass column with a polysiloxane phase containing a tert-butyldimethylsilyl-β-cyclodextrin derivative, achieving near baseline separation with a resolution (Rs) of 0.9.

| Derivatization Agent | Chiral Stationary Phase (CSP) | Oven Temperature | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Diazomethane (to form methyl esters) | Permethylated β-cyclodextrin (Chiraldex B-PH) | 125°C | Not specified | Successful enantioseparation with a retention factor (k1) of 21.4 and a separation factor (α) of 1.05. | sigmaaldrich.com |

| Pentafluorobenzyl bromide (to form PFB esters) | OV1701 polysiloxane with 35% heptakis(2,3-dimethyl-6-tert-butyldimethylsilyl)-β-CD | Temperature programmed | Mass Spectrometry (MS) | Near baseline separation with a resolution (Rs) of 0.9. |

Capillary Electrophoresis with Chiral Selectors

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample and reagent consumption. In CE, the enantiomers are separated in a capillary filled with a background electrolyte (BGE) containing a chiral selector.

Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of dichlorprop in CE. mdpi.com Native cyclodextrins like β-cyclodextrin, as well as modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated cyclodextrins, have been shown to provide effective chiral recognition. mdpi.comnih.gov The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the dichlorprop enantiomer guests, which have different electrophoretic mobilities.

The degree of separation can be finely tuned by optimizing various parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. For instance, significant improvements in the enantioresolution of dichlorprop have been observed using a mono-(6-N-allylamino-6-deoxy)-β-cyclodextrin selector at a pH of 6.0. In some cases, dual cyclodextrin systems, combining a neutral and an ionized cyclodextrin, can enhance separation selectivity.

| Chiral Selector | Background Electrolyte (BGE) | pH | Key Findings | Reference |

|---|---|---|---|---|

| β-cyclodextrin | Phosphate buffer | - | Effective for enantioseparation. | mdpi.com |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | - | Provides good chiral recognition. | mdpi.com |

| Mono-(6-N-allylamino-6-deoxy)-β-cyclodextrin | - | 6.0 | Significant improvement in enantioresolution. |

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques, provides high sensitivity and selectivity for the identification and quantification of (2S)-2-(2,4-Dichlorophenoxy)propanoic acid and its metabolites in complex matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) in Environmental Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the trace-level quantification of dichlorprop in environmental samples such as water and soil. shimadzu.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Sample preparation for environmental matrices often involves a pre-concentration and clean-up step, such as solid-phase extraction (SPE), to remove interfering substances and enrich the analyte. researchgate.net The separation is typically performed on a reversed-phase C18 column.

For detection, electrospray ionization (ESI) in the negative ion mode is commonly used, as the carboxylic acid group of dichlorprop is readily deprotonated. In tandem MS, specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides excellent selectivity and minimizes matrix effects. This approach allows for the achievement of very low limits of quantification (LOQs), often in the low ng/L range for water samples. nih.govresearchgate.net For example, a method for the analysis of dichlorprop enantiomers in river and underground waters reported a quantitation limit of 4 ng/L for each enantiomer. nih.govresearchgate.net

| Sample Matrix | Sample Preparation | LC Column | Ionization Mode | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| River and underground water | Supramolecular solvent-based microextraction (SUSME) | Permethylated α-cyclodextrin | ESI (-) | 4 ng/L for each enantiomer | nih.govresearchgate.net |

| Drinking and surface water | On-line Solid-Phase Extraction (SPE) | Zorbax Eclipse plus C18 | ESI (-) | Low ng/L levels | biotage.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the identification and quantification of dichlorprop and its metabolites in various samples, including soil and biological matrices. As with chiral GC, derivatization is necessary to increase the volatility of the analytes.

The primary metabolite of dichlorprop is often 2,4-dichlorophenol (B122985), which is formed through the cleavage of the ether linkage. scispace.com Other potential metabolites include conjugates and further degradation products of the aromatic ring.

For metabolite profiling, a common approach involves extraction of the analytes from the sample matrix, followed by derivatization and analysis by GC-MS. The mass spectrometer is typically operated in full-scan mode to identify unknown metabolites based on their mass spectra, or in selected ion monitoring (SIM) mode for the targeted quantification of known metabolites. For instance, a method for the determination of dichlorprop and its metabolites, including 2,4-dichlorophenol and 2,4-dichloroanisole, in soil has been developed using GC-MS. epa.gov This method involves extraction with a mixture of acetic acid, methanol, and water, followed by solid-phase extraction and methylation before GC-MS analysis. epa.gov

| Sample Matrix | Metabolites Profiled | Derivatization | Key Methodological Aspects | Reference |

|---|---|---|---|---|

| Soil | 2,4-Dichlorophenol, 2,4-Dichloroanisole | Methylation (with BF3/methanol) | Extraction with acetic acid/methanol/water, followed by SPE clean-up. | epa.gov |

| Sewage sludge | 2,4-Dichlorophenol | Pentafluorobenzylation (PFB) | Used to study aerobic and anaerobic degradation pathways. | scispace.com |

Optimized Sample Preparation Strategies for Diverse Matrices

The accurate quantification of this compound in various environmental matrices is critically dependent on effective sample preparation. The primary objectives of these strategies are to isolate the analyte from complex sample constituents, eliminate interfering substances, and concentrate the target compound to levels amenable to instrumental detection. The choice of methodology is dictated by the physicochemical properties of the analyte and the nature of the sample matrix, which can range from relatively clean water samples to more complex soil, sediment, and biological tissues.

Solid-Phase Extraction (SPE) Development and Validation

Solid-phase extraction (SPE) is a cornerstone technique for the pre-concentration and purification of this compound from aqueous samples. The development of a robust SPE method hinges on the strategic selection of a sorbent material, optimization of sample pH, and the choice of an appropriate elution solvent. nih.gov

As an acidic herbicide, the retention of this compound on SPE sorbents is highly pH-dependent. nih.govdeswater.com To ensure the compound is in its non-ionized form and can be effectively retained by non-polar or polymeric sorbents, the sample pH must be adjusted to a value below its pKa, typically to a pH of 2-3. deswater.comepa.gov This acidification step is crucial for achieving high recovery rates.

A variety of sorbent materials can be employed, with selection based on the specific matrix and analytical goals. C18 (octadecyl-bonded silica) is a common choice for retaining the non-ionized form of the herbicide from acidified water. epa.gov Polymeric sorbents, such as styrene-divinylbenzene copolymers, are also widely used and can offer higher capacity and stability across a wider pH range. scispace.com

The elution phase involves passing a solvent through the cartridge that disrupts the analyte-sorbent interaction, releasing the retained this compound. Methanol or acetonitrile (B52724), often modified with a small amount of base (e.g., ammonium (B1175870) hydroxide) or acid, are commonly used to elute the analyte from the sorbent. scispace.com